4-Fluoro-2-(2-methoxyphenyl)benzoic acid
Description
4-Fluoro-2-(2-methoxyphenyl)benzoic acid is a fluorinated benzoic acid derivative characterized by a fluorine atom at the 4-position of the benzene ring and a 2-methoxyphenyl substituent at the 2-position.
Properties
IUPAC Name |
4-fluoro-2-(2-methoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-13-5-3-2-4-10(13)12-8-9(15)6-7-11(12)14(16)17/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXECEHBTLUBGIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681131 | |
| Record name | 5-Fluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184269-78-0 | |
| Record name | 5-Fluoro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 4-fluorobenzoic acid with 2-methoxyphenylboronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-Fluoro-2-(2-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Fluoro-2-(2-methoxyphenyl)benzoic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(2-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups play a crucial role in modulating these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Fluorine and Methoxy Positioning
2-Fluoro-4-(methoxycarbonyl)benzoic Acid ()
- Structure : Fluorine at position 2, methoxycarbonyl (-COOCH₃) at position 3.
- Key Properties: Planarity: The benzene ring and methoxycarbonyl group are nearly coplanar (dihedral angle: 1.51°), while the carboxylic acid deviates by 20.18° from the benzene plane. Applications: Used in synthesizing retinoid-X-receptor antagonists for anti-obesity and anti-cancer therapies .
- Contrast : The methoxycarbonyl group introduces steric and electronic effects distinct from the 2-methoxyphenyl group in the target compound.
4-Fluoro-2-(phenylamino)benzoic Acid ()
- Structure : Fluorine at position 4, aniline (-NHPh) at position 2.
- Key Properties :
- Crystal Structure: Forms acid-acid dimers via O-H···O hydrogen bonds and weaker C-H···F interactions. Two independent molecules in the asymmetric unit exhibit dihedral angles of 55.63° and 52.65° between aromatic rings .
- Synthesis: Prepared via copper-catalyzed coupling of 2-bromo-4-fluorobenzoic acid with aniline at 403 K .
- Contrast : The aniline substituent enables hydrogen bonding, whereas the 2-methoxyphenyl group in the target compound may enhance lipophilicity.
2-(4-Chloro-2-methoxyphenyl)benzoic Acid ()
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
